molecular formula C10H13NS B13990343 N-ethyl-2-phenyl-ethanethioamide CAS No. 5449-14-9

N-ethyl-2-phenyl-ethanethioamide

Cat. No.: B13990343
CAS No.: 5449-14-9
M. Wt: 179.28 g/mol
InChI Key: ZJHJOVJUUIVJMU-UHFFFAOYSA-N
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Description

N-ethyl-2-phenyl-ethanethioamide: is an organic compound with the molecular formula C10H13NS It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-phenyl-ethanethioamide can be achieved through several methods. One common approach involves the reaction of N-ethyl-2-phenyl-ethanamide with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction typically proceeds as follows:

N-ethyl-2-phenyl-ethanamide+P2S5This compound+by-products\text{N-ethyl-2-phenyl-ethanamide} + \text{P2S5} \rightarrow \text{this compound} + \text{by-products} N-ethyl-2-phenyl-ethanamide+P2S5→this compound+by-products

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-2-phenyl-ethanethioamide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amine

    Substitution: Products with substituted nucleophiles

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioamide-containing compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: N-ethyl-2-phenyl-ethanethioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-phenyl-ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • N-phenylthioacetamide
  • Thioacetanilide
  • N-ethylthioacetamide

Comparison: N-ethyl-2-phenyl-ethanethioamide is unique due to the presence of both an ethyl group and a phenyl group attached to the ethanethioamide backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, N-phenylthioacetamide lacks the ethyl group, which can influence its solubility and reactivity. Thioacetanilide, on the other hand, has a simpler structure with only a phenyl group attached to the thioamide moiety.

Properties

CAS No.

5449-14-9

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

N-ethyl-2-phenylethanethioamide

InChI

InChI=1S/C10H13NS/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

ZJHJOVJUUIVJMU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)CC1=CC=CC=C1

Origin of Product

United States

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